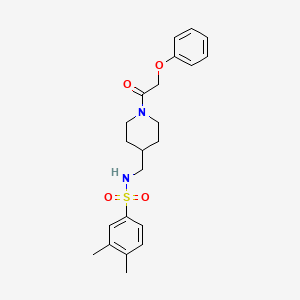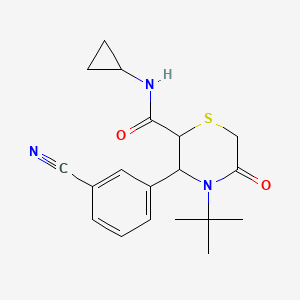
Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate” is a complex organic compound. It likely contains a tert-butyl group, which is a common functional group in organic chemistry, known for its stability . The “acetylsulfanylmethyl” part suggests the presence of a sulfur atom, which could make this compound interesting for certain chemical reactions. The “cyano” indicates the presence of a nitrile group (-CN), which is polar and can participate in various reactions. The “azetidine” part refers to a type of four-membered nitrogen-containing ring.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tert-butyl group is a bulky group that could influence the compound’s conformation and reactivity . The azetidine ring is a strained four-membered ring, which could also affect the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or addition reactions . The azetidine ring could participate in ring-opening reactions . The sulfur atom might also be involved in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
Tert-butyl compounds, including "Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate," are often used in the synthesis of novel pharmaceuticals. For instance, analogs of paclitaxel and docetaxel featuring tert-butyl groups have been synthesized for their potential cytotoxicity against melanoma cells, demonstrating the utility of tert-butyl derivatives in developing cancer therapies (Ali et al., 1995). Additionally, tert-butyl isosteres have been evaluated in drug analogues for their physicochemical and pharmacokinetic properties, highlighting their significance in modifying drug attributes (Westphal et al., 2015).
Catalysis and Organic Synthesis
Tert-butyl compounds play a crucial role in catalysis and organic synthesis. The iridium-catalyzed alkylation of acetates with primary alcohols using tert-butyl acetate is a prime example of this, offering a direct route to valuable carboxylates (Iuchi et al., 2010). This method underscores the importance of tert-butyl derivatives in facilitating efficient and novel synthetic pathways.
Material Science and Sensory Applications
In material science, tert-butyl derivatives have been utilized in the development of sensory materials. For instance, benzothiazole-modified carbazole derivatives with tert-butyl moieties have shown strong blue emissive properties and can act as fluorescent sensors for detecting volatile acid vapors (Sun et al., 2015). This application reveals the versatility of tert-butyl compounds in creating functional materials with potential uses in environmental monitoring and diagnostics.
Wirkmechanismus
Mode of Action
It’s known that the tert-butyl group in the compound can exhibit exceptionally narrow and intense nmr signals even when attached to large proteins or complexes . This suggests that the compound may interact with its targets in a way that alters their structure or function .
Biochemical Pathways
Compounds with a tert-butyl group have been shown to have unique reactivity patterns and are involved in various chemical transformations . They also have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
Compounds with a tert-butyl group are known to have unique reactivity patterns, which could influence their pharmacokinetic properties .
Result of Action
Given the unique reactivity pattern of the tert-butyl group, it’s likely that the compound could induce significant changes in the cells and molecules it interacts with .
Eigenschaften
IUPAC Name |
tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9(15)18-8-12(5-13)6-14(7-12)10(16)17-11(2,3)4/h6-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTXKRPTQRXPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CN(C1)C(=O)OC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methylbenzyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2756134.png)
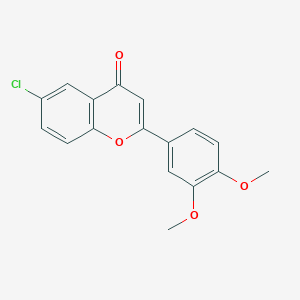
![[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2756136.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)
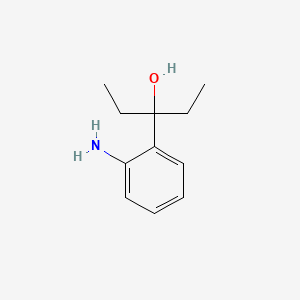
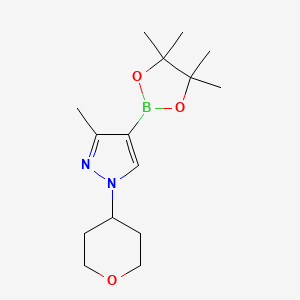

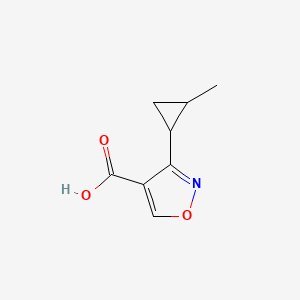
![2-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B2756148.png)
